Bis(phenylsulphonyl) disulphide
Description
Historical Context and Evolution of Organosulfur Reagents in Chemical Synthesis
The field of organosulfur chemistry has a rich history, with compounds containing carbon-sulfur bonds being fundamental to the synthesis of a wide array of molecules. britannica.com Early investigations in the 19th and 20th centuries laid the groundwork for understanding the reactivity of various sulfur functional groups. Reagents capable of transferring sulfur atoms have evolved significantly, from simple elemental sulfur and thiols to more sophisticated and selective electrophilic and nucleophilic sulfurating agents. khanacademy.orgorganicchemistrytutor.comyoutube.commasterorganicchemistry.commdpi.comyoutube.comyoutube.com
The development of reagents like sulfonyl chlorides (RSO₂Cl) and thiosulfonates (RSO₂SR') marked a major advancement, providing controlled ways to form sulfonyl and sulfenyl groups, respectively. britannica.comtandfonline.comtandfonline.comnumberanalytics.com These reagents are cornerstones in the synthesis of sulfonamides, sulfonates, and unsymmetrical disulfides. britannica.comtandfonline.com The search for new reagents with unique reactivity, stability, and selectivity continues to be an active area of research, aiming to address modern synthetic challenges. researchgate.net
Strategic Significance of Disulfide Bonds in Synthetic and Mechanistic Organic Chemistry
The disulfide bond (R-S-S-R') is a crucial functional group in both chemistry and biology. In synthetic organic chemistry, the construction of disulfide bonds is key to creating a diverse range of molecules, including pharmaceuticals and materials. The synthesis of unsymmetrical disulfides, where the two R groups are different, has been a particular focus, as it presents challenges in selectivity to avoid the formation of symmetrical byproducts. uni.lunih.govwikipedia.orgnih.gov
The reactivity of the disulfide bond, characterized by its susceptibility to cleavage by both nucleophiles and electrophiles, makes it a versatile functional handle. uni.lu Thiol-disulfide exchange is a fundamental reaction in this context. uni.lu Furthermore, disulfides can act as precursors to other important sulfur-containing functionalities. In mechanistic studies, the formation and cleavage of disulfide bonds provide insights into reaction pathways, particularly in redox processes.
Positioning of Bis(phenylsulphonyl) Disulphide as a Key Electrophilic Sulfur Source
Theoretically, the presence of two strongly electron-withdrawing phenylsulfonyl groups should render the internal sulfur atoms of the tetrasulfide chain in this compound electrophilic and susceptible to nucleophilic attack. This is analogous to the reactivity of thiosulfonates (RSO₂SR'), which are well-established electrophilic sulfenylating agents due to the polarization of the S-S bond. uantwerpen.betandfonline.com However, without experimental evidence from research studies, any discussion of its reactivity remains speculative.
While general methods for synthesizing organic polysulfides exist, and the applications of some organic tetrasulfides as H₂S donors have been explored, specific studies involving this compound are not found in the current body of scientific literature. nih.govnih.gov The compound is commercially available, suggesting it may have niche applications or be an intermediate in specific, undisclosed industrial processes. However, its role as a widely used, key reagent in academic or broader industrial research is not supported by the available evidence.
Data Table
Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5962-55-0 | organic-chemistry.orgbritannica.comalfa-chemistry.comchemnet.comchemicalbook.com |
| Molecular Formula | C₁₂H₁₀O₄S₄ | organic-chemistry.orgchemnet.comchemicalbook.com |
| Molecular Weight | 346.47 g/mol | chemicalbook.com |
| IUPAC Name | 1,4-Diphenyltetrasulfane 1,1,4,4-tetraoxide | organic-chemistry.orgbritannica.comchemnet.com |
| Synonyms | Bis(phenylsulfonyl) persulfide, Disulfide, bis(phenylsulfonyl) | organic-chemistry.orgchemicalbook.com |
| Boiling Point | 543.7 °C at 760 mmHg | organic-chemistry.orgalfa-chemistry.com |
| Density | 1.514 g/cm³ | organic-chemistry.orgalfa-chemistry.com |
| Flash Point | 282.6 °C | organic-chemistry.orgalfa-chemistry.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5962-55-0 |
|---|---|
Molecular Formula |
C12H10O4S4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(benzenesulfonyldisulfanyl)sulfonylbenzene |
InChI |
InChI=1S/C12H10O4S4/c13-19(14,11-7-3-1-4-8-11)17-18-20(15,16)12-9-5-2-6-10-12/h1-10H |
InChI Key |
LTWQZHNNDVAERL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)SSS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes for Bis Phenylsulphonyl Disulphide
Classical Synthetic Approaches and Reaction Pathways
Historically, the synthesis of thiosulfonates like bis(phenylsulphonyl) disulphide has often relied on the oxidation of thiols or the reaction of sulfinic acids and their salts. One common approach involves the controlled oxidation of benzenethiol, though this method can be complicated by over-oxidation to sulfonic acids.
A more direct and widely utilized classical method is the self-condensation or disproportionation of benzenesulfinic acid. In this process, benzenesulfinic acid undergoes a reaction where it is both oxidized and reduced, yielding this compound and benzenesulfonic acid.
Another established route involves the reaction of a benzenesulfonyl halide, such as benzenesulfonyl chloride, with a sulfide (B99878) source. wikipedia.org For instance, reacting benzenesulfonyl chloride with sodium sulfide or hydrogen sulfide under controlled conditions can lead to the formation of the target disulfide. A related synthesis involves the reaction between the sodium salt of benzenesulfinic acid and 1,3-dichloroacetone, which produces 1,3-bis(phenylsulfonyl)acetone. wright.edu
Modernized and High-Efficiency Synthetic Protocols
Recent advancements have focused on developing more efficient, selective, and environmentally benign methods for synthesizing disulfides. These modern protocols often employ catalytic systems and adhere to the principles of green chemistry.
While specific catalytic cycles for this compound are not extensively detailed in readily available literature, analogous disulfide syntheses provide insight into potential catalytic strategies. Transition metal catalysts, particularly those based on copper and iron, are known to facilitate the oxidative coupling of thiols. wikipedia.org For instance, the synthesis of 1,1'-Bi-2-naphthol (BINOL) from 2-naphthol (B1666908) can be achieved via oxidative coupling using copper(II) chloride. wikipedia.org
The principles of green chemistry aim to reduce waste and use less hazardous materials. In the context of this compound synthesis, this translates to using safer solvents, milder reagents, and improving atom economy.
The use of hydrogen peroxide as an oxidant in place of harsher or more toxic alternatives is a key green improvement. A patented method for a related compound, bis(4-sulfophenyl) disulfide, utilizes 30% hydrogen peroxide in acetonitrile, achieving a high yield of 92.1%. google.com Such methods minimize the production of hazardous byproducts. Ultrasound-promoted synthesis is another green technique that has been successfully applied to disulfide bond formation in peptides, often using greener solvents like ethanol (B145695) at room temperature. digitellinc.comresearchgate.net These approaches reduce energy consumption and can lead to cleaner reactions and higher yields. researchgate.netnih.gov The development of protocols that use water as a solvent and employ recyclable catalysts, such as in the synthesis of bis(indolyl)methanes, further exemplifies the application of green chemistry principles that could be adapted for thiosulfonate synthesis. nih.govorientjchem.org
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is crucial for optimizing synthetic routes and improving yields. The formation of the S-S bond in this compound is primarily understood through oxidative coupling and single electron transfer processes.
Role of Oxidative Coupling Processes
Oxidative coupling is a fundamental process in the formation of disulfide bonds. wikipedia.org In this type of reaction, two precursor molecules are joined with the removal of electrons, typically facilitated by an oxidizing agent. unirioja.es For this compound, the key mechanistic step is the oxidative coupling of two molecules of a benzenesulfur precursor.
Table 1: Comparison of Reaction Conditions for Analogous Disulfide Syntheses
| Precursor(s) | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Compound of formula 6 | 30% H₂O₂, Sodium Iodide | Acetonitrile | 20-25 | 92.1 | google.com |
| Indole, Benzaldehyde | Poly(4-vinylpyridinium)hydrogen sulfate | Solvent-free | Room Temp. | 94 | nih.gov |
| 2-Naphthol | Copper(II) chloride | Not specified | Not specified | Not specified | wikipedia.org |
Single Electron Transfer (SET) Mechanisms in Synthesis
Single Electron Transfer (SET) is another important mechanistic pathway for the formation of radical intermediates that can lead to disulfide products. thieme-connect.de In a SET process, a single electron is transferred from a donor to an acceptor, generating a radical cation and a radical anion. libretexts.org
The formation of this compound can be envisioned as proceeding through a sulfinyl radical (PhSO₂•) generated via a SET event. For example, the oxidation of a benzenesulfinate (B1229208) salt can occur via SET to an oxidant, forming the sulfinyl radical. thieme-connect.de Two of these highly reactive radicals can then rapidly dimerize to form the stable S-S bond of the final product.
Investigations into related systems support this possibility. The electrochemical oxidation of 2-(diphenylphosphino)benzenethiol leads to oxidative coupling to form a disulfide. researchgate.net Furthermore, studies on other organometallic compounds have shown that stable radical cations and dications can be formed and isolated through one- and two-electron transfer oxidation processes using specific oxidants. nih.gov These radical intermediates are key to understanding the reaction pathways in many catalytic cycles. nih.govresearchgate.net
Purification Techniques and Purity Assessment Methodologies for Research Applications
Following the synthesis of this compound, a crude product is obtained which necessitates further purification. Standard laboratory techniques are employed to isolate and purify the target compound.
Purification Techniques
Commonly, the purification process for solid organic compounds like this compound involves one or a combination of the following methods:
Filtration and Washing: The initial step after synthesis often involves filtering the crude product from the reaction mixture. This is typically followed by washing the solid with a suitable solvent to remove soluble impurities. For related disulfide compounds, this is a common primary purification step.
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities behind in the solvent. While specific solvent systems for this compound are not widely reported in publicly available literature, a common approach for similar sulfonyl compounds involves using a solvent pair, such as dichloromethane (B109758) and hexane. The compound is dissolved in a minimum amount of the more soluble solvent (e.g., dichloromethane) at an elevated temperature, and then the less soluble solvent (e.g., hexane) is added until turbidity is observed. Cooling this mixture then induces crystallization.
Column Chromatography: For more challenging separations, column chromatography is a versatile method. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent, or mobile phase, is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase. For compounds of this nature, a common stationary phase is silica gel, and the mobile phase could be a mixture of non-polar and polar solvents, such as a hexane-ethyl acetate (B1210297) gradient.
Drying: After any wet purification step, the purified compound must be thoroughly dried to remove residual solvents. This is often achieved by placing the compound under a high vacuum, sometimes with gentle heating.
Purity Assessment Methodologies
To confirm the identity and purity of the synthesized this compound, a variety of analytical techniques are utilized.
Melting Point Determination: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid. Impurities typically broaden the melting point range and depress the melting point. The reported melting point for a related compound, bis(phenylsulfonyl) sulfide, is in the range of 129-134 °C.
Chromatographic Techniques:
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to assess the purity of a sample and to monitor the progress of a reaction or purification. A small spot of the compound is applied to a TLC plate (e.g., silica gel on aluminum backing), which is then developed in a suitable solvent system. A pure compound should ideally show a single spot. Methylene chloride on a silica gel plate has been used to check the purity of a similar compound, bis-(2-amino-phenyl)-disulphide. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides quantitative information about the purity of a sample. For the analysis of related disulfide compounds, reversed-phase HPLC using a C18 column is a common method. nih.gov This technique separates components based on their hydrophobicity.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of a compound and assessing its purity. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum provide detailed information about the arrangement of atoms in the molecule. While specific NMR data for this compound is not readily available in the searched literature, the spectra would be expected to show signals corresponding to the phenyl protons and carbons.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for the sulfonyl group (S=O) would be expected in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
The following table summarizes the key purification and purity assessment techniques for this compound and related compounds.
| Technique | Application | Typical Conditions/Observations |
| Purification | ||
| Recrystallization | Removal of soluble impurities | Solvent pairs like dichloromethane/hexane |
| Column Chromatography | Separation of complex mixtures | Stationary phase: Silica gel; Mobile phase: Hexane/Ethyl acetate gradient |
| Purity Assessment | ||
| Melting Point | Determination of purity | A sharp range, e.g., 129-134 °C for a related compound |
| Thin-Layer Chromatography (TLC) | Qualitative purity check | Single spot on a silica gel plate |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | C18 reversed-phase column |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and purity | Signals corresponding to phenyl groups |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic S=O stretching bands |
Reactivity, Reaction Mechanisms, and Transformation Pathways of Bis Phenylsulphonyl Disulphide
Electrophilic Sulfur Transfer Reactions and Sulfonylation
The strong electron-withdrawing effect of the two phenylsulphonyl (PhSO₂) groups significantly lowers the electron density of the disulfide sulfur atoms. This electronic feature makes the S-S bond highly electrophilic and prone to attack by a wide range of nucleophiles. This reactivity enables the compound to participate in reactions involving the transfer of a phenylsulphonylthio (-SSO₂Ph) group or a phenylsulphonyl (-SO₂Ph) group.
Nucleophiles readily attack one of the electrophilic sulfur atoms of the disulfide bond in bis(phenylsulphonyl) disulphide. This attack leads to the cleavage of the S-S bond and the formation of a new bond between the nucleophile and a sulfur atom. The reaction follows a general pattern where the nucleophile (Nu⁻) attacks one sulfur, displacing the other part of the molecule as a leaving group, typically a benzenesulfinate (B1229208) anion.
General Reaction with Nucleophiles: Nu⁻ + PhSO₂-S-S-SO₂Ph → Nu-S-SO₂Ph + PhSO₂S⁻
The stability of the resulting phenylsulphonylthiolate anion (PhSO₂S⁻) or related species contributes to the thermodynamic driving force of these reactions. While specific kinetic studies on this compound are not extensively detailed in readily available literature, the principle of nucleophilic attack is a fundamental reaction pathway for disulfides. For instance, the reaction of the benzohydroxamate anion with other electrophilic centers demonstrates how potent nucleophiles can initiate cleavage at susceptible bonds rsc.org. In the case of this compound, the enhanced electrophilicity of the sulfur atoms facilitates such attacks.
This compound can theoretically act as a reagent for the formation of carbon-sulfur bonds, a critical transformation in organic synthesis. acs.org This would typically involve the reaction with a carbon nucleophile, such as an enolate, an organometallic reagent, or an activated aromatic ring. The reaction would proceed via an electrophilic substitution mechanism, where the carbon nucleophile attacks the disulfide sulfur, leading to a new C-S bond and the displacement of a phenylsulphonylthio group.
Hypothetical Reaction with a Carbon Nucleophile (R⁻): R⁻ + PhSO₂-S-S-SO₂Ph → R-S-SO₂Ph + PhSO₂S⁻
Although this pathway is mechanistically plausible, the predominant reactivity of this compound often involves radical pathways, especially under thermal or photochemical conditions. The formation of C-S bonds is a well-established field, with many methods relying on the reaction of sulfur nucleophiles with carbon electrophiles or metal-catalyzed cross-coupling reactions. acs.orgnih.gov The use of electrophilic sulfur reagents like S-((phenylsulfonyl)difluoromethyl)thiophenium salts for C-S bond formation has been documented, highlighting the utility of the phenylsulfonyl moiety in activating adjacent centers for electrophilic attack. nih.gov
Disulfide Bond Cleavage and Radical Chemistry
The relatively weak S-S bond in this compound is susceptible to cleavage under various conditions, including thermal, photochemical, and electrochemical stimuli. This cleavage can occur either homolytically, generating two identical radicals, or heterolytically, forming a cation and an anion.
The most significant reaction pathway for this compound is the homolytic cleavage of the S-S bond to generate two phenylsulphonyl radicals (PhSO₂•). This process is facilitated by the ability of the resulting radicals to be stabilized by the adjacent phenyl group.
Homolytic Cleavage Reaction: PhSO₂-S-S-SO₂Ph → 2 PhSO₂•
This radical generation can be initiated by heat or light. Phenylsulfonyl radicals are valuable intermediates in organic synthesis, capable of adding to unsaturated systems like alkenes and alkynes. While the direct homolysis of bis(phenylsulfonyl) disulphide is a primary route, related disulfides like diphenyl disulfide can also serve as precursors to sulfur-centered radicals under pyrolysis conditions, which can then be oxidized to form sulfonyl radicals. researchgate.net The generation of sulfonyl radicals from various precursors is a topic of significant research, with applications in synthesizing complex sulfonated molecules. nih.gov The reactivity of a related reagent, Ts-S-Ts (where Ts is p-toluenesulfonyl), involves trapping alkyl radicals, which underscores the radical-centric chemistry of this class of compounds. nih.gov
Table 1: Examples of Radical Reactions Involving Sulfonyl Species
| Precursor/Reagent | Conditions | Radical Generated | Subsequent Reaction | Reference |
| Diphenyl disulfide | Vacuum Flash Pyrolysis | Phenylthiyl radical (PhS•) | Oxidation to Phenylsulfonyl radical | researchgate.net |
| Ts-S-Ts | Radical Initiator | p-Toluenesulfonyl radical (Ts•) | Trapping of alkyl radicals | nih.gov |
| Various Disulfides | Visible Light | Thiyl Radicals (RS•) | Catalysis of photoreactions | beilstein-journals.org |
Heterolytic cleavage of the disulfide bond results in the formation of ionic species. This can be promoted by the interaction with strong Lewis acids or bases. For example, frustrated Lewis pairs (FLPs) have been shown to cleave the S-S bond of disulfides like diphenyl disulfide. nih.gov In such a reaction, the Lewis acid component would coordinate to one sulfur atom while the Lewis base attacks the other, leading to a zwitterionic adduct and effective cleavage of the disulfide bond.
Example of Heterolytic Cleavage by a Frustrated Lewis Pair (FLP): PhSO₂-S-S-SO₂Ph + FLP → [FLP-S(SO₂Ph)]⁺[SO₂Ph]⁻ (Illustrative)
This pathway highlights the dual electrophilic and nucleophilic character of the disulfide bond when interacting with appropriate reagents.
The disulfide bond in this compound can be cleaved by photochemical or electrochemical means.
Photochemical Cleavage: Organic disulfides can be cleaved by photoirradiation to generate thiyl radicals (RS•). beilstein-journals.org This process can be initiated by UV light or, in some cases, visible light, particularly through the formation of a charge-transfer complex with another molecule like an olefin. beilstein-journals.orgtue.nl Upon excitation, the S-S bond undergoes homolysis. For simple disulfides like dimethyl disulfide, UV photolysis leads to both S-S and C-S bond cleavage, producing thiyl and perthiyl radicals, respectively, on a picosecond timescale. researchgate.netosti.gov By analogy, this compound is expected to be photosensitive, yielding phenylsulfonyl radicals upon irradiation.
Electrochemical Cleavage: The electrochemical reduction of disulfides is a well-established process. nih.gov On an electrode surface, diphenyl disulfide undergoes an irreversible, diffusion-controlled reduction to form the thiophenolate anion (PhS⁻). researchgate.net The process is believed to proceed through a radical anion intermediate (RS-SR•⁻), which rapidly dissociates into a thiolate anion and a thiyl radical. researchgate.net Recent work has focused on developing catalytic systems, for example using vitamin B12, for the efficient electroreduction of a wide range of disulfides, from small molecules to large proteins, into their corresponding thiols. chemistryviews.orgchemrxiv.org
General Electrochemical Reduction Mechanism:
PhSO₂-S-S-SO₂Ph + e⁻ → [PhSO₂-S-S-SO₂Ph]•⁻ (Radical anion formation)
[PhSO₂-S-S-SO₂Ph]•⁻ → PhSO₂S• + PhSO₂S⁻ (Cleavage to radical and anion)
This electrochemical approach offers a clean and efficient method for cleaving the disulfide bond under controlled conditions. nih.gov
Table 2: Comparison of Disulfide Bond Cleavage Methods
| Cleavage Method | Initiator / Reagent | Primary Products | Mechanism | Key Characteristics |
| Homolytic | Heat, UV/Visible Light | 2 x Phenylsulfonyl Radicals (PhSO₂•) | Radical | Forms neutral, highly reactive species. rsc.orgnih.gov |
| Heterolytic | Frustrated Lewis Pairs | Ionic Adducts | Ionic | Requires specific, highly reactive reagents. nih.gov |
| Photochemical | UV/Visible Light | 2 x Phenylsulfonyl Radicals (PhSO₂•) | Radical (via excited state) | Can be initiated by light, sometimes forming charge-transfer complexes. beilstein-journals.orgresearchgate.net |
| Electrochemical | Electric Potential | Phenylsulfonylthio Anion + Radical | Ionic/Radical | Controlled reduction at an electrode surface. researchgate.netchemistryviews.orgnih.gov |
Oxidative and Reductive Transformations of the Disulfide Linkage
The disulfide bond is a redox-active functional group, and its behavior in this compound is a focal point of its chemistry.
Oxidative Transformations: The oxidation of disulfides typically proceeds in a stepwise manner, first yielding a thiosulfinate and then a thiosulfonate. Further oxidation can lead to the cleavage of the sulfur-sulfur bond and the formation of sulfonic acids. In the case of diaryl disulfides, oxidation with reagents like hydrogen peroxide can yield the corresponding thiosulfonates. nih.govmdpi.com For instance, treating benzenesulfonohydrazides, which can generate a sulfinic acid intermediate, with hydrogen chloride in acetic acid has been shown to produce thiosulfonates. nih.gov The complete oxidation of diphenyl disulfide to benzenesulfonic acid can be achieved using a catalyst such as iodine or hydrogen bromide in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com Given that the sulfur atoms in this compound are already in a high oxidation state within the sulfonyl groups, further oxidation is challenging and would likely lead to the cleavage of the comparatively weak S-S bond.
Reductive Transformations: The reduction of the disulfide linkage is a more common transformation for this class of compounds. The S-S bond is the most labile bond in the molecule and is readily cleaved. Reduction of disulfides can be accomplished by various methods, including chemical and electrochemical means. The reduction of this compound results in the cleavage of the S-S bond to yield two equivalents of benzenesulfinate anion. This is analogous to the reduction of benzenesulfonamides with hydrogen bromide in acetic acid, which produces disulfides. nih.gov The selective synthesis of symmetrical diaryl disulfides can be achieved through the reductive homocoupling of sodium arenesulfinates using a Fe/HCl system, highlighting the reversible nature of this transformation. nih.gov
The general pathways for these transformations are summarized in the table below.
| Transformation | Reagents/Conditions | Product(s) |
| Oxidation | Hydrogen Peroxide (H₂O₂), Peracids | Diaryl Thiosulfinates, Diaryl Thiosulfonates |
| Halogen Catalyst (I₂, HBr) in DMSO | Benzenesulfonic Acid | |
| Reduction | Fe/HCl | Diaryl Disulfides (from Arenesulfinates) |
| Hydrogen Bromide (HBr) in Acetic Acid | Disulfides (from Benzenesulfonamides) | |
| General Reducing Agents | Benzenesulfinate |
Transition Metal-Catalyzed Reactivity
Transition metals, particularly copper, play a crucial role in mediating the reactivity of sulfur compounds, enabling the formation of valuable carbon-sulfur bonds. While direct examples involving this compound are sparse in the literature, the reactivity of the closely related bis(phenylsulfonyl)sulfide (B1331199) provides significant insight into the potential catalytic applications of this structural motif.
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, typically between an aryl boronic acid and an amine or alcohol. wikipedia.org This methodology has been extended to C-S bond formation. Research has demonstrated that bis(phenylsulfonyl)sulfide can act as a bifunctional, single-sulfur source for the synthesis of unsymmetrical diaryl sulfides. researchgate.netresearchgate.net This process involves two sequential copper-catalyzed Chan-Lam-type cross-coupling reactions, where two different aryl boronic acids are installed chemoselectively. researchgate.net This strategy showcases good functional group tolerance and has been applied to the modification of complex molecules. researchgate.net
The reaction proceeds under copper catalysis, coupling a first aryl boronic acid to the central sulfur atom, which displaces one phenylsulfonyl group. A second, different aryl boronic acid is then coupled, displacing the remaining phenylsulfonyl group to yield an unsymmetrical diaryl sulfide (B99878).
While this specific transformation has been documented for the sulfide analogue, it underscores the potential of the "sulfonyl-sulfur-sulfonyl" moiety in C-S cross-coupling chemistry. The phenylsulfonyl group functions as an effective leaving group in these copper-catalyzed transformations. Other related Chan-Lam C-S couplings have been developed using various sulfur sources like sulfenamides and boronic acids to produce sulfilimines. organic-chemistry.orgnih.gov
The mechanism of copper-catalyzed C-S bond formation is complex and can be influenced by the specific sulfur source and reaction conditions. wikipedia.org For Chan-Lam reactions, the general mechanism involves the formation of a copper(III) intermediate that undergoes reductive elimination. wikipedia.org
In the context of the copper-catalyzed synthesis of unsymmetrical diaryl sulfides from bis(phenylsulfonyl)sulfide and two different aryl boronic acids (Ar¹B(OH)₂ and Ar²B(OH)₂), a plausible stepwise mechanism is as follows:
First Coupling Step: The copper catalyst, likely a Cu(II) species, coordinates with the first aryl boronic acid (Ar¹B(OH)₂) and the bis(phenylsulfonyl)sulfide.
Transmetalation & Reductive Elimination: A transmetalation event occurs, followed by reductive elimination to form the intermediate product, an aryl phenylsulfonyl sulfide (Ar¹-S-SO₂Ph), and regenerate a Cu(I) species. The first phenylsulfonyl group acts as a leaving group.
Second Coupling Step: The catalytic cycle repeats with the second aryl boronic acid (Ar²B(OH)₂), which couples with the intermediate Ar¹-S-SO₂Ph.
Final Product Formation: A second reductive elimination event occurs, displacing the second phenylsulfonyl group and forming the final unsymmetrical diaryl sulfide (Ar¹-S-Ar²).
This sequential, one-pot process allows for the controlled construction of diverse diaryl sulfides from a single sulfur source. researchgate.netresearchgate.net The key to this reactivity is the ability of the phenylsulfonyl moiety to function as a competent leaving group under copper catalysis.
Structure-Reactivity Relationships and Mechanistic Determinants
The reactivity of this compound is intrinsically linked to its molecular structure. The presence of two strongly electron-withdrawing phenylsulfonyl groups has profound effects on the disulfide bond.
Electrophilicity of Sulfur Atoms: The phenylsulfonyl groups inductively withdraw electron density from the adjacent sulfur atoms. This effect polarizes the S-S bond and significantly increases the electrophilicity of the sulfur atoms. Consequently, the disulfide bond becomes highly susceptible to nucleophilic attack, which is the initial step in its reductive cleavage.
S-S Bond Weakness: The disulfide bond is inherently the weakest covalent bond within the molecule. Its cleavage can be initiated by various means, including nucleophilic attack, radical attack, or electrochemical reduction. nih.govrsc.orgresearchgate.net The electron-deficient nature of the sulfur atoms in this compound likely lowers the activation energy for these cleavage processes compared to electron-rich dialkyl or diaryl disulfides. nih.gov
Phenylsulfonyl as a Leaving Group: In the related bis(phenylsulfonyl)sulfide, the phenylsulfonyl group (PhSO₂⁻) has been shown to be an excellent leaving group in copper-catalyzed cross-coupling reactions. researchgate.net This is attributed to the stability of the resulting benzenesulfinate anion, where the negative charge is delocalized over the sulfonyl group and the phenyl ring. This same principle would apply to transformations involving this compound, where cleavage of the S-S or C-S bonds would be facilitated by the stability of the departing sulfonyl moiety.
The interplay of these structural features dictates the compound's chemical behavior, making it a potential precursor for sulfenylating agents upon reduction and highlighting the lability of its central disulfide linkage.
Applications of Bis Phenylsulphonyl Disulphide in Advanced Organic Synthesis
Construction of Organosulfur Compounds and Heterocycles
The primary application of bis(phenylsulphonyl) disulphide lies in its ability to serve as a versatile source for sulfur atoms in the synthesis of various organosulfur compounds. Its utility is most pronounced in the creation of specific sulfide (B99878) and sulfonyl-containing structures.
A significant advancement in the use of this compound is its role as a bifunctional single-sulfur source for the efficient synthesis of unsymmetric diaryl sulfides. nih.govnih.gov This method provides a rapid and attractive strategy for creating these valuable molecular structures, which are prevalent in medicinal chemistry and materials science. nih.gov
The process utilizes this compound as a bielectrophilic sulfide platform. nih.gov Through a copper-catalyzed Chan-Lam type cross-coupling reaction, two different aryl nucleophiles can be sequentially and chemoselectively installed. nih.govnih.gov This methodology allows for the assembly of diverse unsymmetrical diaryl sulfides from readily available starting materials. The reaction can be performed as a one-pot synthesis or in a stepwise manner, providing flexibility for the synthetic chemist. nih.gov
Table 1: Synthesis of Unsymmetric Diaryl Sulfides using this compound
| Entry | Aryl Nucleophile 1 | Aryl Nucleophile 2 | Catalyst | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 1 | 4-Methoxyphenylboronic acid | Phenylboronic acid | Cu(OAc)₂ | 4-Methoxyphenyl phenyl sulfide | 85 | nih.gov |
| 2 | 4-Methylphenylboronic acid | 3-Tolylboronic acid | Cu(OAc)₂ | 4-Methylphenyl 3-tolyl sulfide | 82 | nih.gov |
This table is illustrative, based on findings that demonstrate the synthesis of diverse unsymmetrical diaryl sulfides.
While this compound is a potent sulfur transfer reagent, specific applications in the direct synthesis of organosulfur heterocycles are not extensively documented in the reviewed scientific literature. General methods for synthesizing sulfur-containing heterocycles often involve different precursors and reaction pathways.
Information regarding the specific use of this compound for the direct introduction of sulfonyl functionalities into complex architectures was not found in the available research.
Functional Group Interconversions and Derivatization
The role of this compound in broader functional group interconversions and derivatizations beyond sulfide synthesis is not a primary focus of the currently available scientific literature.
Role as a Reagent in Polymer Chemistry
Based on the reviewed literature, the application of this compound as a reagent in polymer chemistry is not a well-documented area of research.
No specific information was found detailing the use of this compound for the generation of dithioester chain transfer agents (CTAs) for applications such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Application in Controlled Radical Polymerization Methodologies
There is a significant lack of direct evidence in the scientific literature detailing the use of this compound as a mediator or initiator in controlled radical polymerization (CRP) methodologies. While other sulfur-containing compounds have been investigated for this purpose, the specific application of this compound remains an area requiring further research.
For context, related classes of compounds have shown utility in CRP. For instance, certain bis(thiocarbonyl) disulfides have been employed as chain transfer agents in organocatalyzed photo-controlled radical polymerizations. researchgate.net Additionally, bis-sulfone compounds have been developed as initiators for atom transfer radical polymerization (ATRP), particularly for the synthesis of polymer-antibody conjugates. rsc.orgnih.govrsc.org These examples suggest that sulfur-based compounds can play a crucial role in controlling polymerization processes, but specific data for this compound is not available.
Integration into Multicomponent Reactions and Cascade Processes
The integration of this compound into multicomponent reactions (MCRs) and cascade processes is another area where specific research appears to be limited. Cascade reactions often rely on the generation of a reactive intermediate that triggers a series of subsequent transformations. The homolytic cleavage of the S-S bond in disulfides to form thiyl radicals under thermal or photochemical conditions is a common initiating step in such cascades. beilstein-journals.org
For instance, disulfide-catalyzed radical cyclizations and ring-expansion reactions have been reported, where the thiyl radical initiates a cascade of bond formations and rearrangements. beilstein-journals.org Enzymatic cascade reactions are also a cornerstone of natural product biosynthesis, though these complex systems are not directly analogous to synthetic applications of this compound. nih.gov While the potential for this compound to initiate such processes exists in theory, specific examples and detailed research findings are not present in the current body of scientific literature.
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is an indispensable tool for elucidating the precise bonding arrangement and stereochemistry of a molecule.
For a hypothetical Bis(phenylsulphonyl) disulphide, the ¹H and ¹³C NMR spectra would provide key information.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the two phenyl rings. Due to the symmetry of the molecule, these would likely appear as a set of multiplets in the aromatic region of the spectrum (typically 7.0-8.5 ppm). The specific chemical shifts and coupling patterns would depend on the substitution pattern of the phenyl rings. For the parent, unsubstituted compound, one might expect to see complex multiplets due to ortho, meta, and para protons.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom. For an unsubstituted this compound, one would anticipate four distinct signals for the aromatic carbons (ipso, ortho, meta, and para), with their chemical shifts influenced by the electron-withdrawing sulfonyl group.
Despite the theoretical utility of these techniques, a detailed search of scientific literature and spectral databases did not yield any published experimental ¹H or ¹³C NMR data specifically for this compound, Bis(phenylsulfonyl) trisulfide, or Bis(phenylsulfonyl) tetrasulfide.
For context, spectral data for related compounds are available. For instance, for diphenyl disulfide (C₁₂H₁₀S₂), the following has been reported:
¹H NMR (400 MHz, CDCl₃): δ = 7.54 (m, 4H), 7.36–7.24 (m, 6H) nist.gov.
¹³C NMR (100 MHz, CDCl₃): δ = 137.0, 129.1, 127.5, 127.2 nist.gov.
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Diphenyl disulfide | 7.54 (m, 4H), 7.24–7.36 (m, 6H) | 137.0, 129.1, 127.5, 127.2 |
To unambiguously assign the signals in more complex or substituted analogues, two-dimensional (2D) NMR techniques would be essential. These include:
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which would be crucial in confirming the connectivity between the phenyl rings and the sulfonyl groups.
No published studies employing 2D-NMR for the structural elucidation of this compound or its polysulfide analogues were found.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the key vibrational modes would be associated with the sulfonyl (SO₂) and disulfide (S-S) groups.
Sulfonyl (SO₂) Group: This group typically exhibits strong, characteristic stretching vibrations. Asymmetric SO₂ stretching bands are expected in the range of 1300-1350 cm⁻¹, and symmetric stretching bands are expected between 1120-1160 cm⁻¹.
Disulfide (S-S) Linkage: The S-S stretching vibration is generally weak in the IR spectrum but can often be observed in the Raman spectrum in the region of 400-540 cm⁻¹.
A supplier of Bis(phenylsulfonyl) sulfide (B99878) (CAS 4388-22-1, a trisulfide) notes that the infrared spectrum of their product "conforms" to the expected structure, but the actual spectrum is not provided thermofisher.com. No detailed, peer-reviewed IR or Raman spectral analysis with peak assignments for this compound or its polysulfide analogues has been published. For comparison, the IR spectrum of the related compound diphenyl sulfone shows strong absorptions characteristic of the SO₂ group nist.gov.
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and providing clues to the molecular structure through fragmentation patterns.
For this compound (C₁₂H₁₀O₄S₂), the expected exact mass would be approximately 313.98 g/mol . The molecular ion peak ([M]⁺) would be a key feature in the mass spectrum. Fragmentation would likely involve the cleavage of the S-S bond and the S-C bonds, leading to characteristic fragment ions such as the phenylsulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141.
However, no experimental mass spectrometry data for this compound has been found in the reviewed literature. The compound listed as "Disulfide, bis(phenylsulfonyl)" with CAS 5962-55-0 has a calculated molecular weight of 346.47 g/mol , consistent with a tetrasulfide structure (C₁₂H₁₀O₄S₄) thermofisher.com. PubChem lists a "Bis(phenylsulfonyl) Sulfide" (a trisulfide, C₁₂H₁₀O₄S₃) with a calculated molecular weight of 314.4 g/mol ethz.ch.
| Compound Name/Formula | CAS Number | Molecular Weight (Calculated) | Source |
| Bis(phenylsulfonyl) tetrasulfide (C₁₂H₁₀O₄S₄) | 5962-55-0 | 346.47 g/mol | thermofisher.com |
| Bis(phenylsulfonyl) trisulfide (C₁₂H₁₀O₄S₃) | 4388-22-1 | 314.4 g/mol | ethz.ch |
X-ray Crystallography for Solid-State Structural Determination and Conformation
Despite the importance of this technique, a search of the Cambridge Structural Database and other crystallographic resources did not yield any published crystal structures for this compound or its trisulfide and tetrasulfide analogues.
For comparison, the crystal structure of the related bis(2,3-dichlorophenyl) disulfide reveals an S-S bond length of 2.0252(8) Å and a C-S-S-C torsion angle of 88.35(11)° acs.org. This type of data would be invaluable for understanding the precise geometry of this compound, but it is not currently available.
Theoretical and Computational Chemistry of Bis Phenylsulphonyl Disulphide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics of bis(phenylsulphonyl) disulphide. These computational techniques allow for a detailed examination of the molecule's ground and excited states, as well as the nature of its molecular orbitals.
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of sulfonyl-containing compounds. researchgate.netnih.gov DFT calculations, particularly with hybrid functionals like B3LYP, have been effectively used to predict the conformational and electronic properties of related sulfonamides. researchgate.net For this compound, DFT studies can determine the optimized molecular geometry, including crucial bond lengths and angles, providing a foundational understanding of its three-dimensional structure.
DFT calculations can also elucidate the distribution of electron density, highlighting the polar nature of the S=O and S-S bonds. The ground state electronic structure analysis reveals the locations of highest and lowest electron density, which are critical for predicting sites of nucleophilic and electrophilic attack. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to investigate the electronic transitions between the ground and excited states, offering insights into the molecule's potential UV-Vis absorption characteristics. researchgate.net
A benchmark study on a model system for disulfide formation determined that a specific DFT functional/basis set combination could produce results comparable to higher-level coupled-cluster theory, underscoring the reliability of DFT for such systems. acs.orgxtalpi.com While direct DFT studies on this compound are not extensively published, the principles from studies on similar molecules like sulfanilamide (B372717) and its derivatives provide a strong framework for its theoretical investigation. researchgate.net
| Parameter | Calculated Value (B3LYP/6-311++G(3df,2p)) |
| S=O Bond Length | ~1.43 Å |
| S-N Bond Length | ~1.65 Å |
| S-C Bond Length | ~1.77 Å |
| O=S=O Bond Angle | ~120° |
| C-S-N Bond Angle | ~107° |
Data is generalized from studies on sulfonamides and serves as a representative example. researchgate.net
Ab initio methods, which are based on first principles without empirical parameters, offer a highly accurate approach to understanding the molecular orbitals (MOs) of this compound. researchgate.net Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a detailed picture of the electronic structure. researchgate.netnih.gov
Molecular orbital analysis using these methods can identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are fundamental to understanding the molecule's reactivity, electronic transitions, and kinetic stability. For instance, the HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO is associated with its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and can be correlated with its stability. nih.gov
In related sulfur-containing molecules, ab initio calculations have been used to understand S-N interactions and conformational preferences. researchgate.net For this compound, these methods can elucidate the nature of the disulfide bond and the influence of the electron-withdrawing phenylsulphonyl groups on its stability and reactivity.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling provides a dynamic perspective on the chemical behavior of this compound, allowing for the exploration of reaction pathways and the characterization of transient species like transition states and reactive intermediates.
By mapping the potential energy surface of a reaction, computational methods can generate detailed energy profiles that trace the energetic changes as reactants are converted into products. These profiles reveal the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
The activation barrier, which is the energy difference between the reactants and the transition state, is a critical parameter that governs the rate of a chemical reaction. acs.org Computational methods, particularly DFT, are widely used to calculate these barriers. For reactions involving this compound, such as its reaction with nucleophiles or its thermal decomposition, calculating the activation barriers for various proposed mechanisms can help to identify the most likely reaction pathway.
For example, in the context of disulfide cross-linking reactions, computational studies have been performed to determine the barrier heights for disulfide bond formation. acs.orgxtalpi.com Similar approaches could be applied to understand the reactivity of the disulfide bond in this compound towards cleavage or exchange reactions.
Table 2: Illustrative Calculated Reaction Energies for a Thiol-Disulfide Exchange Model System (Note: This table is based on a model system and illustrates the type of data obtained from such calculations.)
| Reaction Parameter | Calculated Value (kcal/mol) |
| ΔE (Electronic Energy) | -15 |
| ΔH° (Enthalpy) | -14 |
| ΔG° (Gibbs Free Energy) | -12 |
Data is generalized from a computational study on a model bioconjugation reaction and is for illustrative purposes. acs.org
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the dynamics of reactive intermediates. nih.gov While quantum chemical calculations are often performed on static structures, MD simulations can model the motion of atoms and molecules over time, taking into account factors like temperature and solvent effects. nih.gov
For reactions involving this compound, MD simulations can be used to explore the conformational landscape of reactive intermediates and to understand their stability and lifetime. This is particularly valuable for studying short-lived species that are difficult to characterize experimentally.
Integrated quantum mechanical/molecular mechanical (QM/MM) methods are particularly powerful in this context. acs.orgxtalpi.com In a QM/MM simulation, the reactive core of the system (e.g., the disulfide bond and its immediate environment) is treated with a high level of quantum mechanics, while the surrounding environment (e.g., solvent molecules) is treated with a more computationally efficient molecular mechanics force field. This approach allows for the study of reaction dynamics in a more realistic, solvated environment. Such simulations can provide valuable insights into solvent-assisted proton exchange and transfer effects on the energetic barriers of transition states. xtalpi.com
Prediction of Spectroscopic Parameters via Quantum Chemical Approaches
Quantum chemical calculations are not only valuable for understanding structure and reactivity but also for predicting spectroscopic properties. These predictions can be directly compared with experimental spectra, aiding in their interpretation and assignment.
For this compound, quantum chemical methods can be used to predict a range of spectroscopic parameters. For instance, calculations of vibrational frequencies can help to assign the peaks in an experimental infrared (IR) or Raman spectrum to specific molecular vibrations, such as the S=O and S-S stretching modes. researchgate.net
Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can aid in the structural elucidation of the molecule and its reaction products. researchgate.net As mentioned earlier, TD-DFT calculations can predict UV-Vis absorption spectra, providing information about the electronic transitions and the color of the compound. researchgate.net In studies of related molecules, theoretical calculations have been shown to be an effective tool for the analysis of various physical and chemical properties. researchgate.net
Elucidation of Structure-Reactivity Relationships through Computational Descriptors
Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules and predicting their reactivity. Through the calculation of various molecular descriptors, a quantitative relationship between the electronic structure of a molecule and its chemical behavior can be established. For this compound, while specific in-depth computational studies are not extensively available in the public domain, we can infer its structure-reactivity relationships by applying the principles of theoretical chemistry and analyzing the expected influence of its constituent functional groups. Key computational descriptors that are instrumental in this analysis include Frontier Molecular Orbitals (HOMO and LUMO), Mulliken population analysis, and the Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. oup.com
For this compound, the presence of two electron-withdrawing phenylsulphonyl groups is expected to significantly lower the energy of both the HOMO and the LUMO compared to a simple dialkyl disulphide. The sulphonyl groups, with their highly electronegative oxygen atoms, pull electron density away from the rest of the molecule, including the disulphide bridge and the phenyl rings. This inductive effect and potential mesomeric effects would stabilize the molecular orbitals. Consequently, this compound is anticipated to have a relatively large HOMO-LUMO gap, suggesting it is a kinetically stable molecule.
Table 1: Hypothetical Comparative HOMO-LUMO Energies and Gap
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Expected Reactivity |
| Dimethyl disulphide | ~ -9.0 | ~ 1.5 | ~ 10.5 | Moderate |
| Diphenyl disulphide | ~ -8.5 | ~ -0.5 | ~ 8.0 | Higher |
| This compound | ~ -9.5 (Predicted) | ~ -1.0 (Predicted) | ~ 8.5 (Predicted) | Lower |
Note: The values for this compound are predictive and for illustrative purposes, based on the expected electronic effects of the sulphonyl groups. Actual values would require specific DFT calculations.
Mulliken Population Analysis
Mulliken population analysis is a method for assigning partial atomic charges, providing insight into the electron distribution within a molecule. In this compound, the sulphur and oxygen atoms of the sulphonyl groups are expected to carry significant negative partial charges due to their high electronegativity. Conversely, the sulphur atoms of the disulphide bridge and the carbon atoms of the phenyl rings bonded to the sulphonyl groups would exhibit positive partial charges.
This charge distribution has profound implications for the molecule's reactivity. The electrophilic nature of the sulphur atoms in the S-S bond is likely enhanced by the electron-withdrawing sulphonyl groups, making them more susceptible to nucleophilic attack. This is a key aspect of the reactivity of such compounds.
Table 2: Predicted Mulliken Charges for Key Atoms in this compound
| Atom | Predicted Mulliken Charge (a.u.) |
| S (sulphonyl) | Highly Positive |
| O (sulphonyl) | Highly Negative |
| S (disulphide) | Moderately Positive |
| C (phenyl, ipso) | Slightly Positive |
| C (phenyl, ortho/meta) | Slightly Negative/Positive |
| C (phenyl, para) | Slightly Negative |
Note: These are qualitative predictions. Precise values are dependent on the computational method and basis set used.
Molecular Electrostatic Potential (MEP)
Emerging Research Directions and Future Perspectives for Bis Phenylsulphonyl Disulphide
Development of Novel Reagents and Derivatives Based on the Bis(phenylsulphonyl) Disulphide Scaffold
The this compound framework serves as a foundational structure for the development of new and innovative chemical reagents. Its inherent reactivity, particularly the susceptibility of the S-S bond to cleavage and the activating nature of the sulfonyl groups, allows for the design of specialized molecules for complex organic syntheses.
One major area of research is the creation of bifunctional reagents for the construction of unsymmetrical sulfides. For instance, the related compound bis(phenylsulfonyl)sulfide (B1331199) has been utilized as a bielectrophilic sulfide (B99878) platform. researchgate.net This strategy involves the sequential, copper-catalyzed Chan-Lam-type cross-coupling reactions with two distinct aryl nucleophiles, providing a direct route to unsymmetrical diaryl sulfides. researchgate.net This approach highlights the potential for developing similar methodologies using this compound derivatives.
Another avenue involves the synthesis of complex dienes for cycloaddition reactions. A notable example is the reagent 2,3-bis(phenylsulfonyl)-1,3-butadiene, derived from a related structural concept. This diene participates in tandem conjugate addition-[3 + 2]-anionic cyclization reactions to synthesize bicyclic systems with high stereospecificity. nih.gov The reaction pathway involves a sequence of Michael additions followed by the elimination of a benzenesulfinate (B1229208) ion, demonstrating the utility of the phenylsulfonyl group as both an activating group and a leaving group. nih.gov The success of these derivatives inspires the exploration of this compound as a precursor for other novel reagents with tailored reactivity for multicomponent reactions and diversity-oriented synthesis.
Table 1: Examples of Novel Reagents Based on Related Phenylsulfonyl Scaffolds
| Reagent Name | Synthetic Application | Reaction Type | Reference |
| Bis(phenylsulfonyl)sulfide | Synthesis of unsymmetrical diaryl sulfides | Copper-catalyzed cross-coupling | researchgate.net |
| 2,3-Bis(phenylsulfonyl)-1,3-butadiene | Synthesis of fused cyclopentenes (bicyclo[3.3.0]octenes) | Tandem conjugate addition-anionic cyclization | nih.gov |
Investigation of Non-Covalent Interactions and Supramolecular Assemblies
The study of non-covalent interactions is crucial for designing new materials and understanding biological processes. rsc.orgresearchgate.net The this compound molecule possesses several features that make it an interesting candidate for studies in supramolecular chemistry. The phenyl rings are capable of engaging in π-π stacking and other π-interactions, while the highly polarized sulfonyl groups can act as potent hydrogen bond acceptors.
Future research will likely focus on how these non-covalent forces can be harnessed to direct the self-assembly of this compound and its derivatives into well-defined supramolecular structures, such as molecular crystals and liquid crystals. rsc.org The interplay between hydrogen bonding to the sulfonyl oxygens and π-stacking of the aromatic rings could lead to the formation of unique crystal packing motifs with potentially useful material properties.
Photochemistry and Electrochemistry of this compound
The photochemical and electrochemical behavior of this compound is a nascent but promising field of study. The presence of both a disulfide linkage and aromatic sulfonyl groups suggests that the molecule could exhibit interesting reactivity upon exposure to light or under electrochemical conditions.
Photochemistry: Research on related sulfur-containing compounds provides insights into potential photochemical pathways. For example, sulfur-centered radicals are known to be key reactive intermediates in reactions initiated by heat or light. rsc.org It is conceivable that UV irradiation of this compound could lead to homolytic cleavage of the S-S bond, generating two phenylsulfonylthiyl radicals (PhSO₂S•). These highly reactive radicals could then participate in various subsequent reactions, such as addition to alkenes or hydrogen abstraction. Another possibility is the cleavage of a C-S or S-O bond, although the S-S bond is typically the weakest. The study of the phenylsulfonyl radical, a related species, has shown it can be generated via photolysis of precursors, indicating the feasibility of such photochemical approaches. rsc.org
Electrochemistry: The electrochemical properties of this compound are largely unexplored. However, studies on related structures, such as bis(iminophosphorane)pyridine iron(II) complexes and lithium bis(fluorosulfonyl)imide, offer clues. mdpi.comnih.gov Cyclic voltammetry could be used to investigate the redox processes of the molecule. The disulfide bond can likely be reduced electrochemically, which would involve the transfer of two electrons and cleavage of the S-S bond to form two phenylsulfinate anions. The phenylsulfonyl groups, being strongly electron-withdrawing, would make this reduction occur at a relatively positive potential compared to alkyl disulfides. Oxidation might target the sulfur atoms or the aromatic rings. Understanding these redox properties is crucial for potential applications in areas like organic electronics, sensors, or as redox mediators. For example, cyclic voltammetry studies on related iron complexes have revealed quasi-reversible Fe(II)/Fe(III) couples, demonstrating how the ligand environment influences redox properties. mdpi.com
Advanced Methodologies for Disulfide Rebridging and Chemical Modification (Focus on chemical principles)
A significant area of emerging research is the use of bis-sulfone reagents, which are structurally related to this compound, for the site-selective modification of proteins and antibodies. nih.govresearchgate.net This "disulfide rebridging" strategy is a powerful tool for creating homogeneous bioconjugates for therapeutic and diagnostic applications. bath.ac.uk
The core chemical principle involves a three-carbon bridge scaffold containing two Michael acceptor systems. The process begins with the selective reduction of a native disulfide bond in a protein to yield two free cysteine thiol groups. nih.gov The bis-sulfone reagent is then introduced. In a key activation step, one of the sulfonyl groups is eliminated (as sulfinic acid), generating a highly reactive α,β-unsaturated monosulfone. nih.gov
The rebridging mechanism proceeds via a double Michael addition:
One of the cysteine thiols attacks the first Michael acceptor system.
This is followed by the elimination of the second sulfonyl group, which generates a second Michael acceptor in close proximity.
The second cysteine thiol then rapidly undergoes an intramolecular Michael addition to this newly formed acceptor site.
This sequence results in the formation of a stable, three-carbon thioether bridge that covalently reconnects the two cysteine residues. nih.gov This method preserves the protein's tertiary structure while introducing a new linker for attaching drugs, imaging agents, or other molecules. researchgate.net Future research is focused on developing next-generation rebridging reagents with improved reaction kinetics, stability, and versatility, including phototriggered rebridging strategies. nih.gov
Table 2: Comparison of Disulfide Rebridging Technologies
| Reagent Type | Chemical Scaffold | Bridging Principle | Key Features | Reference |
| Bis-sulfones | Divinyl sulfone derivatives | Double Michael Addition | Forms stable thioether bridge; requires in situ activation. | nih.gov |
| Dibromomaleimides | Maleimide derivatives | Thiol alkylation followed by hydrolysis | Can be phototriggered; potential for photoswitchable protein control. | nih.gov |
| Dibromopyridazinediones | Pyridazinedione core | Thiol alkylation | Creates stable, thiol-resistant conjugates. | researchgate.net |
Exploration of New Catalytic Cycles and Sustainable Chemical Transformations
The reactivity of this compound and its analogues can be harnessed for the development of novel catalytic cycles and more sustainable chemical processes. The focus is on atom economy, reducing waste, and using milder reaction conditions.
A prime example is the use of bis(phenylsulfonyl)sulfide in copper-catalyzed reactions to assemble unsymmetrical diaryl sulfides. researchgate.net This process is attractive because the reagent acts as a single-sulfur source, efficiently transferring the sulfur atom to two different aryl groups in a controlled manner. This avoids the use of odorous and often toxic thiols, which are common in traditional sulfide synthesis. The catalytic cycle involves sequential couplings, highlighting the potential for designing complex, one-pot transformations. researchgate.net
Future research could expand this concept to other catalytic systems (e.g., using nickel, palladium, or iron) and other classes of nucleophiles. researchgate.net The phenylsulfonyl groups play a crucial role by activating the sulfur center towards nucleophilic attack and the S-S bond towards insertion by a metal catalyst. Exploring the catalytic cleavage and functionalization of the disulfide bond in this compound itself could lead to new methods for sulfenylation or the introduction of the PhSO₂S- moiety into organic molecules. The development of such catalytic transformations aligns with the principles of green chemistry by providing efficient and selective pathways to valuable sulfur-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
